molecular formula C30H20F12N2O B3031045 4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline CAS No. 131662-80-1

4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline

Cat. No. B3031045
CAS RN: 131662-80-1
M. Wt: 652.5 g/mol
InChI Key: OCXRHCKTXGBMEW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains multiple phenyl (benzene) rings, amine groups, and hexafluoropropane groups . It’s likely that this compound could have interesting chemical properties due to the presence of these functional groups.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple phenyl rings, amine groups, and hexafluoropropane groups . These groups could potentially interact with each other in interesting ways, affecting the overall structure and properties of the molecule .


Chemical Reactions Analysis

Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its potential chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the hexafluoropropane groups could potentially make the compound highly reactive .

Scientific Research Applications

Solvent-Dependent Fluorescence Studies

Researchers have studied the fluorescence quantum yield of 4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline hydrochloride in different solvents. Solvent polarity significantly affects its fluorescence behavior, making it a valuable model for understanding solvent-dependent fluorescence properties .

Safety And Hazards

As with any chemical compound, safety and hazards would depend on various factors including its reactivity, toxicity, and potential for exposure . Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could potentially focus on exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications .

properties

IUPAC Name

4-[2-[4-[4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20F12N2O/c31-27(32,33)25(28(34,35)36,17-1-9-21(43)10-2-17)19-5-13-23(14-6-19)45-24-15-7-20(8-16-24)26(29(37,38)39,30(40,41)42)18-3-11-22(44)12-4-18/h1-16H,43-44H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXRHCKTXGBMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)C(C4=CC=C(C=C4)N)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20F12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564481
Record name 4,4'-{Oxybis[(4,1-phenylene)(1,1,1,3,3,3-hexafluoropropane-2,2-diyl)]}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline

CAS RN

131662-80-1
Record name 4,4'-{Oxybis[(4,1-phenylene)(1,1,1,3,3,3-hexafluoropropane-2,2-diyl)]}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline
Reactant of Route 2
4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline
Reactant of Route 3
Reactant of Route 3
4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline
Reactant of Route 4
Reactant of Route 4
4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline
Reactant of Route 5
4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline
Reactant of Route 6
Reactant of Route 6
4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline

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